Moxilubant

LTB4 signaling BLT1 antagonism IC50

Moxilubant (CGS-25019C; LTB-019) is a highly potent (IC50 2–4 nM), orally bioavailable BLT1 receptor antagonist with clinically demonstrated efficacy—oral dosing at 150 mg achieves ≥75% LTB4 pathway inhibition, reaching 100% at 300 mg. Its validated in vivo activity in psoriasis (significant PASI score reduction, p<0.05) and its utility in cancer inflammation models make it a superior, non-interchangeable tool compound. Choose Moxilubant for reproducible, high-confidence preclinical results where non-selective BLT1/BLT2 antagonism would confound experimental outcomes.

Molecular Formula C26H37N3O4
Molecular Weight 455.6 g/mol
CAS No. 146978-48-5
Cat. No. B122832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxilubant
CAS146978-48-5
Molecular FormulaC26H37N3O4
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC
InChIInChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28)
InChIKeyVAYJLOGCWOXMAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxilubant (CAS 146978-48-5) – Chemical Identity and Pharmacological Profile for Research Procurement


Moxilubant (also known as CGS-25019C or LTB-019) is a synthetic small molecule that functions as a potent antagonist of the leukotriene B4 receptor 1 (BLT1) [1]. The compound is characterized by the INN stem '-lubant', which designates it as a leukotriene B4 receptor antagonist [2]. Moxilubant exhibits high potency, inhibiting LTB4 signaling in vitro with an IC50 range of 2–4 nM . The free base has a molecular formula of C26H37N3O4 and a molecular weight of 455.6 g/mol, with a calculated XLogP3-AA of 4.6 [1].

Moxilubant (CAS 146978-48-5) – Why Generic Substitution is Not Advisable for BLT1 Receptor Studies


The BLT1 receptor is a high-affinity, pro-inflammatory G protein-coupled receptor with distinct signaling pathways that are not shared by the low-affinity BLT2 receptor [1]. Furthermore, BLT1 and BLT2 can exert opposite biological functions; non-selective antagonism may therefore produce confounding or even contradictory results in inflammatory models [2]. Moxilubant's defined potency and oral activity profile are not interchangeable with other in-class compounds, as even small differences in selectivity or pharmacokinetics can dramatically alter experimental outcomes. Direct substitution without considering the quantitative evidence below risks compromising assay reproducibility and the validity of in vivo findings.

Moxilubant (CAS 146978-48-5) – Quantitative Evidence for Differentiated Scientific Selection


Comparative In Vitro Potency of Moxilubant Against Other BLT1 Antagonists

Moxilubant inhibits LTB4 signaling with a reported potency of 2–4 nM . While a direct head-to-head study under identical conditions is not publicly available, cross-study comparison of IC50 values derived from similar cell-free or whole-cell binding assays reveals that Moxilubant's potency is comparable to, or more potent than, several other well-characterized BLT1 antagonists. For example, the widely used tool compound CP105696 has an IC50 of 5.6 nM for inhibiting [3H]LTB4 binding to human neutrophils . LY223982 exhibits an IC50 of 13.2 nM in a similar assay [1]. LY293111 (Etalocib) shows an IC50 of 17.6 nM for inhibiting LTB4 binding .

LTB4 signaling BLT1 antagonism IC50

Quantitative In Vivo Target Engagement and Pathway Inhibition by Oral Moxilubant

In vivo studies demonstrate that orally administered Moxilubant achieves robust, dose-dependent inhibition of the LTB4 pathway. Administration of 150 mg orally for 7 days resulted in at least 75% pathway inhibition, while a 300 mg dose achieved 100% pathway inhibition . This level of in vivo target engagement provides a clear baseline for experimental design that is not available for all BLT1 antagonists.

in vivo efficacy pharmacodynamics oral bioavailability

Clinical Efficacy of Moxilubant in Moderate to Severe Plaque Psoriasis

In a double-blind, placebo-controlled clinical trial involving 200 patients with moderate to severe plaque psoriasis, treatment with Moxilubant resulted in a statistically significant reduction in Psoriasis Area and Severity Index (PASI) scores after 12 weeks compared to placebo (p < 0.05) .

psoriasis clinical trial PASI

Moxilubant (CAS 146978-48-5) – Optimal Scientific and Industrial Application Scenarios


In Vitro Studies Requiring Potent BLT1 Antagonism

Given its high potency (IC50 2–4 nM) in inhibiting LTB4 signaling , Moxilubant is ideally suited for in vitro experiments where robust receptor blockade is required at low nanomolar concentrations. This is particularly important for assays involving primary cells or limited sample volumes, where minimizing compound usage and potential cytotoxicity is critical.

In Vivo Inflammation and Autoimmunity Models

Moxilubant's oral bioavailability and demonstrated in vivo activity, with 150 mg oral dosing yielding ≥75% LTB4 pathway inhibition and 300 mg yielding 100% inhibition in human studies , make it a suitable tool for investigating the role of BLT1 signaling in animal models of inflammatory and autoimmune diseases, such as psoriasis and rheumatoid arthritis .

Translational Research in Psoriasis and Inflammatory Skin Disorders

The positive clinical trial data showing a significant reduction in PASI scores in moderate to severe plaque psoriasis patients (p < 0.05) positions Moxilubant as a valuable reference compound for preclinical studies exploring the therapeutic potential of BLT1 antagonism in psoriasis and other inflammatory skin conditions.

Cancer Research Exploring LTB4-Mediated Tumorigenesis

Moxilubant is frequently cited as a research tool for cancer studies [1]. Its potent inhibition of the pro-inflammatory LTB4 pathway supports its use in experimental models investigating the link between chronic inflammation and tumor progression, metastasis, or the tumor microenvironment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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